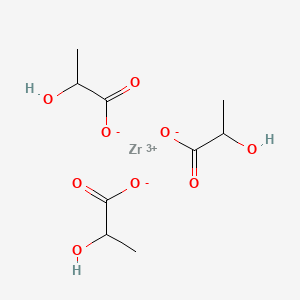

2-hydroxypropanoate;zirconium(3+)

Description

2-Hydroxypropanoate;zirconium(3+), commonly referred to as zirconium citrate, is a coordination compound formed by the interaction of zirconium ions with citric acid. Its molecular formula is C₆H₅O₇Zr³⁺, though polymeric forms such as C₂₄H₂₀O₂₈Zr₃ (molecular weight: 1,030.07 g/mol) are also documented . Key physical properties include a boiling point of 309.6°C and a flash point of 155.2°C . This compound is utilized in niche applications, such as catalysis and materials science, due to its chelating properties and stability under moderate conditions.

Properties

CAS No. |

63919-14-2 |

|---|---|

Molecular Formula |

C9H15O9Zr |

Molecular Weight |

358.43 g/mol |

IUPAC Name |

2-hydroxypropanoate;zirconium(3+) |

InChI |

InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

RVAOABFCVMSQPB-UHFFFAOYSA-K |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization Methodology

The most straightforward synthesis involves reacting zirconium oxide (ZrO$$_2$$) with lactic acid in aqueous media. This exothermic process proceeds via proton transfer, where lactic acid donates protons to zirconium oxide, forming water and the zirconium lactate complex.

Reaction Conditions

- Molar Ratio : A 1:4 molar ratio of ZrO$$_2$$ to lactic acid ensures complete neutralization.

- Temperature : Ambient to moderately elevated temperatures (25–60°C) prevent decomposition of lactic acid.

- Yield : Approximately 85–90% yield is achievable, with residual unreacted ZrO$$_2$$ removed via filtration.

Limitations

- Residual zirconium oxide necessitates post-synthesis purification.

- The method is less suitable for large-scale production due to slow reaction kinetics.

Preparation via Zirconium Salts and Lactate Salts

Use of Zirconium Hydroxychloride

Zirconium hydroxychloride (Zr(OH)$$2$$Cl$$2$$) serves as a precursor in industrial-scale synthesis. When combined with ammonium lactate, the chloride ions are displaced by lactate anions, forming ammonium zirconium lactate.

Procedure

- Preparation of Ammonium Lactate : Neutralize lactic acid with ammonium hydroxide to form ammonium lactate.

- Reaction with Zirconium Hydroxychloride : Combine ammonium lactate with Zr(OH)$$2$$Cl$$2$$ at 50–70°C.

- Product Isolation : Filter and concentrate the solution to obtain a stable, chloride-free product.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Lactate:Zr) | 5:1 | |

| pH Range | 3–10 | |

| ZrO$$_2$$ Content | 7.0% (w/w) |

Alternative Zirconium Precursors

Zirconium hydroxynitrate and zirconium acetate are viable alternatives, though they introduce nitrate or acetate counterions. For instance, reacting zirconium hydroxynitrate with sodium lactate yields a nitrate-byproduct, which may require ion-exchange resins for removal.

Zirconium Carbonate and Lactic Acid Reaction

Carbonate-Based Synthesis

A patent by BJ Services Company details a novel method using zirconium carbonate (ZrCO$$3$$) and lactic acid. This approach eliminates chloride by-products, releasing CO$$2$$ instead.

Optimized Protocol

- Heating : Heat lactic acid to 93°C (200°F).

- Addition of ZrCO$$3$$ : Slowly add ZrCO$$3$$ at a 4:1 to 9:1 molar ratio (lactic acid:Zr).

- Neutralization : Dissolve the precipitate using triethanolamine (3:1 molar ratio to Zr).

Advantages

- No chloride contamination, enhancing product purity.

- High yields (95–98%) due to minimal side reactions.

Comparative Table: Carbonate vs. Hydroxychloride Routes

| Parameter | Carbonate Method | Hydroxychloride Method |

|---|---|---|

| By-Product | CO$$_2$$ | NH$$_4$$Cl |

| Yield | 95–98% | 85–90% |

| Scalability | High | Moderate |

| Source |

Neutralization and Stabilization Techniques

Role of Alkanolamines

Triethanolamine (TEA) is critical for stabilizing zirconium lactate solutions. By chelating zirconium ions, TEA prevents precipitation and extends shelf life.

Mechanism

pH-Dependent Stability

Zirconium lactate remains stable across pH 3–10, but dimerization occurs at pH <3, reducing crosslinking efficiency in hydraulic fluids.

Comparative Analysis of Methods

Efficiency and Cost

Environmental Impact

The carbonate method generates CO$$_2$$, a greenhouse gas, whereas chloride methods produce saline wastewater. Life-cycle assessments favor carbonate-based synthesis for reduced aquatic toxicity.

Applications Influencing Preparation Methods

Hydraulic Fracturing Fluids

High-purity zirconium lactate (via carbonate method) is preferred for crosslinking guar gums, ensuring thermal stability at >150°C.

Paper Coatings

Ammonium zirconium lactate (from hydroxychloride) enhances coating viscosity and water resistance, critical for high-gloss paper.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.

Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.

Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products Formed

Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).

Reduction: Reduced zirconium species and lactic acid.

Substitution: Various zirconium complexes with different ligands.

Scientific Research Applications

2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.

Mechanism of Action

The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.

Comparison with Similar Compounds

Zirconium(IV) Oxide (ZrO₂)

- Oxidation State : Zr⁴+ vs. Zr³+ in zirconium citrate.

- Properties : ZrO₂ is a refractory ceramic with high thermal stability (>2,700°C melting point) and mechanical strength, widely used in ceramics, coatings, and nuclear reactors .

- Applications : Contrasts with zirconium citrate, which lacks high-temperature stability but offers superior solubility in aqueous systems .

Zirconium(IV) Isopropoxide Isopropanol Complex

1-Hydroxy-1-oxopropan-2-olate;Zirconium(4+)

Zirconium Complexes with Tridentate Ligands

- Example : Zr(TMPDA)(TMPDA-H)³+ (TMPDA = tetramethyldiethylenetriamine).

- Stability : Zr⁴+ complexes undergo charge reduction to Zr³+ during dissociation, highlighting the thermodynamic challenges of maintaining higher oxidation states in solution .

Data Tables

Table 1: Key Properties of Zirconium Compounds

Table 2: Oxidation State and Stability Comparison

Research Findings

- Synthesis: Zirconium citrate is synthesized via direct reaction of zirconium salts with citric acid, while ZrO₂ is produced via calcination of zirconium hydroxide or solvent extraction methods using organophosphorus ligands .

- Characterization : XPS analysis distinguishes Zr³+ (binding energy ~178.9 eV for metallic Zr) from Zr⁴+ (182.3 eV for ZrO₂), aiding in oxidation state determination .

- Market Trends : ZrO₂ dominates industrial applications (e.g., ceramics, refractories), while zirconium citrate remains specialized due to solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.